3-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-2-one
Overview
Description
3-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-2-one is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a benzoxazole ring fused with a fluorophenyl group. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-2-one typically involves the condensation of 2-aminophenol with 2-fluorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and requires heating to reflux temperatures .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and chlorosulfonic acid (ClSO3H).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzoxazoline derivatives.
Substitution: Introduction of halogens, nitro groups, and other functional groups.
Scientific Research Applications
3-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with similar structural features.
2-Phenylbenzoxazole: A derivative with a phenyl group instead of a fluorophenyl group.
2-Methylbenzoxazole: A derivative with a methyl group instead of a fluorophenyl group.
Uniqueness
3-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-2-one is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability. The fluorine atom increases the compound’s lipophilicity, allowing for better cell membrane penetration and improved pharmacokinetic properties .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c15-11-6-2-1-5-10(11)9-16-12-7-3-4-8-13(12)18-14(16)17/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSDZLBOEPABSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3OC2=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327369 | |
Record name | 3-[(2-fluorophenyl)methyl]-1,3-benzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49664914 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
903205-77-6 | |
Record name | 3-[(2-fluorophenyl)methyl]-1,3-benzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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